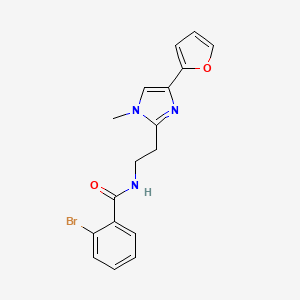

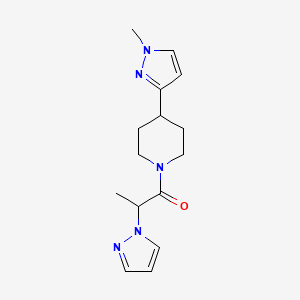

2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

This chemical entity is part of a broader class of compounds that have been synthesized and studied for their unique chemical properties and potential applications. The synthesis of related compounds involves complex chemical reactions, including bromination, coupling reactions, and condensation with different reagents to yield derivatives with significant biological and chemical activity. For instance, the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents showcases the intricate synthetic routes utilized to explore the therapeutic potential of these compounds (Ismail et al., 2004).

Antimicrobial and Antiprotozoal Activity

Research has demonstrated that derivatives of the compound have exhibited strong antimicrobial and antiprotozoal activities. These findings are critical for developing new treatments for infectious diseases caused by protozoa and bacteria. The specific mechanisms of action often involve the inhibition of vital biological pathways in the microorganisms, leading to their death (Ismail et al., 2004).

Corrosion Inhibition

Further extending its utility, research on amino acid derivatives related to this compound has shown potential as corrosion inhibitors for metals. This application is crucial in protecting industrial machinery and infrastructure from the detrimental effects of corrosion, thereby extending their lifespan and reducing maintenance costs. The efficacy of these compounds as corrosion inhibitors has been attributed to their ability to form protective layers on the metal surface (Yadav et al., 2015).

Electrophysiological Activity

Compounds structurally related to 2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide have been explored for their electrophysiological activity, indicating their potential in developing new therapeutic agents for cardiac arrhythmias. This research area focuses on modulating the electrical properties of heart cells to prevent or correct abnormal heart rhythms (Morgan et al., 1990).

properties

IUPAC Name |

2-bromo-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFBRPSPOXDJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Br)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2917100.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)

![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)

![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917122.png)